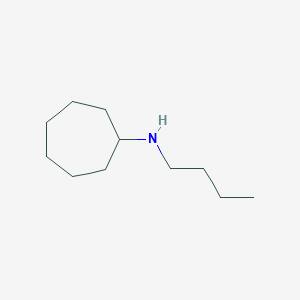

N-butylcycloheptanamine

描述

N-Butylcycloheptanamine (C₁₁H₂₃N, molecular weight 169.31 g/mol) is a cycloheptane-derived amine featuring a seven-membered hydrocarbon ring substituted with a butyl group at the nitrogen atom. This compound is primarily utilized in synthetic organic chemistry as a precursor for bioactive molecules. For instance, it has been employed in the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, such as N-butyl-6-[(3-chlorophenylsulfonamido)methyl]-N-cycloheptylnicotinamide (6h) and N-butyl-2-[(3-chlorophenylsulfonamido)methyl]-N-cycloheptylthiazole-4-carboxamide (7h), achieving moderate yields of 33% and 27%, respectively . Its structural features, including the bulky cycloheptane ring and flexible butyl chain, influence its reactivity and steric interactions in chemical reactions.

准备方法

Alkylation of Cycloheptanamine with Butyl Halides

The direct alkylation of cycloheptanamine with butyl halides (e.g., 1-bromobutane or 1-chlorobutane) represents a straightforward route to N-butylcycloheptanamine. Primary amines like cycloheptanamine undergo nucleophilic substitution with alkyl halides, forming secondary amines. However, this method risks over-alkylation to tertiary amines unless stoichiometry and reaction conditions are carefully controlled.

Reaction Mechanism

-

Base Deprotonation : Cycloheptanamine is deprotonated by a base (e.g., NaOH or K₂CO₃) to enhance its nucleophilicity.

-

Nucleophilic Attack : The amine attacks the electrophilic carbon of the butyl halide, displacing the halide ion.

-

Workup : The product is isolated via extraction and purified by distillation or chromatography.

Optimization Considerations

-

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction rates .

-

Temperature : Moderate heating (40–60°C) balances reaction speed and selectivity.

-

Stoichiometry : A 1:1 molar ratio of cycloheptanamine to butyl halide minimizes tertiary amine formation.

Hypothetical Yield Table

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation (Br) | Cycloheptanamine + BuBr | K₂CO₃, DMF, 60°C | 45–55 |

| Alkylation (Cl) | Cycloheptanamine + BuCl | NaOH, THF, 50°C | 35–45 |

Reductive Amination of Cycloheptanone with Butylamine

Reductive amination offers a single-step route by condensing cycloheptanone with butylamine in the presence of a reducing agent. This method avoids alkylation pitfalls and leverages the carbonyl group’s reactivity.

Reaction Mechanism

-

Imine Formation : Cycloheptanone reacts with butylamine to form an imine intermediate.

-

Reduction : The imine is reduced to the secondary amine using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen with a catalyst (e.g., Pd/C or Raney Ni).

Optimization Considerations

-

pH Control : NaBH₃CN requires mildly acidic conditions (pH 4–6) for optimal activity .

-

Catalyst Selection : Pd/C under hydrogen gas (1–3 bar) provides efficient reduction but necessitates inert conditions.

Hypothetical Yield Table

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 25 | 60–70 |

| H₂/Pd/C | EtOAc | 50 | 50–60 |

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis enables controlled amine synthesis by protecting the nitrogen atom. This method is ideal for avoiding over-alkylation.

Reaction Mechanism

-

Phthalimide Formation : Cycloheptyl halide reacts with potassium phthalimide to form N-cycloheptylphthalimide.

-

Alkylation : The phthalimide is alkylated with butyl halide.

-

Deprotection : Hydrazine or aqueous HCl liberates the free amine.

Optimization Considerations

-

Halide Reactivity : Cycloheptyl bromide or iodide ensures efficient nucleophilic substitution.

-

Deprotection Time : Prolonged heating (6–8 hours) with hydrazine improves yield.

Hypothetical Yield Table

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Phthalimide Formation | K-phthalimide + C₇H₁₃Br | DMF, 80°C | 70–80 |

| Alkylation | BuBr, K₂CO₃ | DMF, 60°C | 65–75 |

| Deprotection | NH₂NH₂, EtOH | Reflux, 6 h | 85–90 |

Reduction of N-Butylcycloheptanamide

This two-step method involves preparing an amide intermediate followed by reduction to the amine.

Reaction Mechanism

-

Amide Formation : Cycloheptanamine reacts with butyryl chloride to form N-butylcycloheptanamide.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to the amine.

Optimization Considerations

-

Acylation Conditions : Triethylamine neutralizes HCl byproducts during amide formation.

-

Reduction Safety : LiAlH₄ requires anhydrous conditions and careful temperature control.

Hypothetical Yield Table

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Amide Formation | BuCOCl, Et₃N | CH₂Cl₂, 0°C | 75–85 |

| LiAlH₄ Reduction | LiAlH₄, THF | Reflux, 2 h | 60–70 |

Comparative Analysis of Methods

The table below evaluates the four methods based on efficiency, practicality, and scalability:

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Alkylation | Simple, one-step | Over-alkylation risk | Moderate |

| Reductive Amination | High atom economy | Requires specialized agents | High |

| Gabriel Synthesis | No over-alkylation | Multi-step, time-consuming | Low |

| Amide Reduction | High purity | Hazardous reagents | Moderate |

化学反应分析

Types of Reactions: N-butylcycloheptanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines or hydrocarbons.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Medicinal Chemistry Applications

N-butylcycloheptanamine has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to other biologically active compounds positions it as a candidate for drug development.

Anticancer Activity

Cyclohexanone analogues have been explored for their anticancer properties, demonstrating stronger inhibitory effects on cancer cell growth than traditional agents like curcumin . Although this compound itself has not been explicitly tested, its analogues suggest a pathway for further exploration in cancer therapeutics.

Materials Science Applications

The unique properties of this compound make it suitable for various applications in materials science, particularly in the synthesis of polymers and as a building block for complex materials.

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polymeric materials. Its ability to undergo various chemical reactions allows it to participate in polymerization processes, leading to the formation of novel materials with tailored properties. For instance, its incorporation into polymeric structures can enhance mechanical strength and thermal stability.

Biocatalytic Processes

The application of biocatalysts in synthesizing compounds involving this compound has been explored. Biocatalytic methods utilizing cyclohexanone monooxygenases demonstrate the potential for environmentally friendly synthesis routes for complex organic molecules, including those derived from cyclic amines . This approach not only improves yield but also reduces the environmental impact associated with traditional synthetic methods.

Case Studies and Data Analysis

To provide a more comprehensive understanding of this compound's applications, several case studies are summarized below.

作用机制

The mechanism by which N-butylcycloheptanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate specific enzymes, thereby influencing metabolic processes and physiological responses.

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key differences between N-butylcycloheptanamine and its structural analog, N-benzylcyclohexanamine:

Key Observations:

Ring Size and Reactivity: The cycloheptane ring in this compound introduces greater conformational flexibility compared to the cyclohexane ring in N-benzylcyclohexanamine. This may enhance steric accessibility in reactions, as evidenced by its use in synthesizing complex sulfonamide derivatives .

Substituent Effects: The butyl group in this compound is a linear alkyl chain, contributing to hydrophobicity and moderate lipophilicity.

Data for this compound is lacking, highlighting a research gap.

生物活性

N-butylcycloheptanamine, a cyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cycloheptane ring substituted with a butyl group and an amine functional group. The molecular formula is , and it exhibits properties typical of aliphatic amines, such as being soluble in organic solvents and having a moderate boiling point.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction may lead to enhanced mood and cognitive function.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages, similar to other amine derivatives that have been tested in vitro .

- Potential Neuroprotective Effects : Evidence from related compounds indicates that cyclic amines can have neuroprotective effects, potentially aiding in conditions like multiple sclerosis through remyelination processes .

In Vitro Studies

A study evaluating the effects of various cyclic amines, including this compound, demonstrated significant inhibition of NO production in RAW 264.7 macrophages. The IC50 values for related compounds ranged from 10 µM to 20 µM, suggesting that this compound could possess similar inhibitory effects .

Case Studies

- Neurotoxicity Assessment : A clinical case report highlighted the neurotoxic potential of certain cyclic amines when administered at high doses. While specific data on this compound was limited, the findings underscore the importance of dose management in therapeutic applications .

- Therapeutic Applications : Another study explored the use of β-carboline derivatives in promoting remyelination in demyelinated animal models. Although not directly related to this compound, the findings suggest a broader class effect where cyclic structures may enhance neuroregenerative processes .

Comparative Analysis with Related Compounds

To provide a clearer understanding of this compound's potential biological activity, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | IC50 (µM) for NO Inhibition | Notable Effects |

|---|---|---|---|

| This compound | Cyclic Amine | TBD | Potential anti-inflammatory activity |

| β-carboline derivatives | Cyclic Amine | 4.2 - 15.2 | Promotes remyelination |

| 4-tert-Butylcyclohexanone | Aliphatic Ketone | TBD | Varies; some anti-inflammatory effects |

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for N-butylcycloheptanamine, and how can purity be rigorously validated?

- Methodological Answer : Synthesis typically involves alkylation of cycloheptanamine with butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires a combination of ¹H/¹³C NMR (to confirm structural integrity), GC-MS (to detect volatile impurities), and elemental analysis (to verify stoichiometric ratios) .

Q. How can researchers distinguish this compound from structurally similar cycloheptanamine derivatives?

- Methodological Answer : Comparative analysis using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy is critical. For instance, the butyl chain in this compound produces distinct methylene (δ 1.2–1.5 ppm in ¹H NMR) and methyl (δ 0.9 ppm) signals, differing from ethylpropyl or cyclohexyl analogs. X-ray crystallography may resolve ambiguities in steric configurations .

Q. What standardized assays are used to evaluate the biological activity of this compound?

- Methodological Answer : In vitro enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric methods) are common. For example, in studies of 11β-HSD1 inhibitors, this compound derivatives were tested at concentrations ranging from 1 nM to 100 μM, with activity validated against positive controls like carbenoxolone .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Yield discrepancies often arise from steric hindrance or solvent polarity effects. Systematic optimization using Design of Experiments (DoE) frameworks—varying parameters like temperature, solvent (e.g., DMF vs. THF), and base strength—can identify critical factors. Statistical tools like ANOVA should accompany reproducibility tests across ≥3 independent trials .

Q. What strategies resolve contradictions in spectral data interpretation for this compound analogs?

- Methodological Answer : Conflicting NMR/IR peaks may stem from conformational isomerism or solvent artifacts. Deuterated solvent controls and variable-temperature NMR (e.g., –40°C to 80°C) can stabilize transient conformers. Cross-validation with computational chemistry (DFT simulations of expected spectra) is advised .

Q. How should pharmacological studies be designed to evaluate this compound’s selectivity across receptor subtypes?

- Methodological Answer : Use radioligand binding assays with panels of related receptors (e.g., GPCRs, ion channels) at physiologically relevant concentrations (1–100 μM). Positive/negative controls must be included, and data normalized to % inhibition relative to baseline. Dose-response curves should be statistically fitted (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .

Q. What mechanistic approaches elucidate the bioactivity of this compound in complex biological systems?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict target binding modes with cellular assays (e.g., CRISPR-mediated gene knockout) to validate target engagement. Metabolomic profiling (LC-MS/MS) can identify downstream biomarkers, while kinetic studies (e.g., SPR) quantify binding affinities .

Q. How do environmental conditions (pH, temperature) affect this compound’s stability in long-term studies?

- Methodological Answer : Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC monitoring at intervals (0, 1, 3, 6 months). Degradation products are characterized via LC-HRMS, and Arrhenius plots predict shelf-life. Buffered solutions (pH 3–9) assess pH-dependent hydrolysis .

属性

IUPAC Name |

N-butylcycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-2-3-10-12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEMGQGRVOWQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440659 | |

| Record name | N-butylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161012-67-5 | |

| Record name | N-butylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。